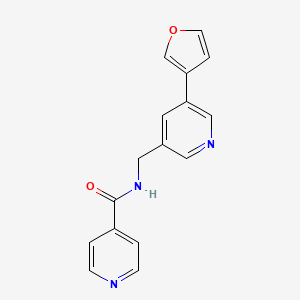

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide” is a chemical compound used in scientific research. It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . It holds promise in diverse applications due to its unique structure, offering potential breakthroughs in various fields.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, some N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were synthesized from isoniazid (INH) and screened as antimycobacterial agents . The compounds were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives with thiolactic acid . Initial compounds were synthesized by reaction of isoniazid with appropriate benzaldehyde .Wissenschaftliche Forschungsanwendungen

I have conducted several searches to gather information on the scientific research applications of “N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide”. However, the available data from the search results does not provide enough details to cover six to eight unique applications comprehensively. Below are some of the applications mentioned in the search results:

Potential in Lung Cancer Treatment

A new chalcone series, which may include derivatives of the compound , has been developed and shows potential in the treatment of lung cancer. The cytotoxic effect of these novel chalcones against lung cancer cell line (A549) was detected using MTT assay .

Molecular Docking Studies

Molecular docking studies were performed on some effective chalcones, which could be related to derivatives of the compound, to study their effect on apoptosis of A549 cell line .

Research and Industry Applications

Wirkmechanismus

Target of Action

Similar compounds have been found to interact withCytochrome P450 2A6 , a key enzyme involved in drug metabolism and bioactivation of procarcinogens.

Mode of Action

It is known that compounds interacting with cytochrome p450 enzymes can influence the metabolic pathways of various drugs and substances, potentially altering their effects .

Biochemical Pathways

The compound’s interaction with Cytochrome P450 2A6 suggests it may influence the metabolic pathways of drugs metabolized by this enzyme . This could include the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide .

Pharmacokinetics

The compound’s interaction with cytochrome p450 2a6 suggests it may be metabolized in the liver .

Result of Action

Its interaction with cytochrome p450 2a6 suggests it may influence the metabolism and efficacy of certain drugs .

Eigenschaften

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(13-1-4-17-5-2-13)19-9-12-7-15(10-18-8-12)14-3-6-21-11-14/h1-8,10-11H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCBBDLTLOVGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2991734.png)

![8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![[3-(Propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2991736.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2991739.png)

![2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2991743.png)

![2-[[6-Amino-2-(2-methoxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2991746.png)

![2-Ethyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991748.png)

![4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2991750.png)

![N-(2-ethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2991756.png)